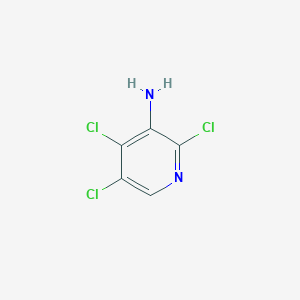

2,4,5-Trichloropyridin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

173435-47-7 |

|---|---|

Molecular Formula |

C5H3Cl3N2 |

Molecular Weight |

197.45 g/mol |

IUPAC Name |

2,4,5-trichloropyridin-3-amine |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-1-10-5(8)4(9)3(2)7/h1H,9H2 |

InChI Key |

FFGMRXDJMIMWNM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=N1)Cl)N)Cl)Cl |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,5 Trichloropyridin 3 Amine

Approaches to Amination of Chlorinated Pyridines at the 3-Position

Direct amination of a pyridine (B92270) ring at the 3-position can be challenging due to the electronic nature of the pyridine ring, which generally favors nucleophilic attack at the 2- and 4-positions. wikipedia.org However, specific strategies have been developed to achieve 3-amination. One method involves the use of 3-chloropyridines and their subsequent reaction with aminating agents. For instance, the generation of a 3,4-pyridyne intermediate from a 3-chloro-2-substituted pyridine allows for the regioselective addition of a nucleophile, including amines, at the 3-position. rsc.org Another approach involves the Chichibabin reaction, which is a direct amination of pyridine using sodamide, though this typically favors the 2-position. scribd.com Modifications and specific substrates can sometimes influence the regioselectivity towards the 3-position.

Regioselective Chlorination Strategies of Aminopyridines

A common and effective strategy for synthesizing polychlorinated aminopyridines is the regioselective chlorination of aminopyridine precursors. This involves the controlled addition of chlorine atoms to specific positions on the pyridine ring, guided by the directing effects of the amino group and any existing chloro substituents.

Chlorination of 3-Aminopyridine (B143674) Precursors

The direct chlorination of 3-aminopyridine can be a complex process, often leading to a mixture of chlorinated products. google.com Over-chlorination is a common issue, especially in large-scale production. google.com To achieve better selectivity, various chlorinating agents and reaction conditions have been explored. For example, reacting 3-aminopyridine with hydrochloric acid and hydrogen peroxide can produce 2-chloro-3-aminopyridine, but this method requires careful temperature control to minimize the formation of polychlorinated byproducts. google.comgoogle.com Another method involves the use of gaseous chlorine at low temperatures in the presence of a catalyst like iron, nickel, or copper chloride, which can yield 2-chloro-3-aminopyridine in good yields. google.com The synthesis of 2,3-diaminopyridine (B105623) can also be achieved from 3-aminopyridine through chlorination to 3-amino-2-chloropyridine, followed by amination. orgsyn.org

Synthesis from Partially Chlorinated Aminopyridines (e.g., 2-amino-3,4,5-trichloropyridine from 2-amino-4-chloropyridine)

A more controlled approach involves the stepwise chlorination of a partially chlorinated aminopyridine. For instance, 2-amino-3,4,5-trichloropyridine can be synthesized from 2-amino-4-chloropyridine (B16104). tandfonline.comtandfonline.com This multi-step process allows for the sequential introduction of chlorine atoms, providing better control over the final product's substitution pattern. The treatment of 2-amino-4-chloropyridine with hydrogen peroxide in concentrated hydrochloric acid can yield a mixture of dichlorinated and trichlorinated products, including 2-amino-3,4,5-trichloropyridine. tandfonline.com While this specific example leads to a different isomer, the principle of using a partially chlorinated aminopyridine as a starting material is a key strategy in the synthesis of various polychlorinated aminopyridines. tandfonline.comtandfonline.com

Derivatization from Polychlorinated Pyridines

An alternative synthetic route starts with a polychlorinated pyridine, followed by the introduction of the amine group. This can be achieved through reductive amination or nucleophilic substitution reactions.

Reductive Amination Pathways

Reductive amination is a method that converts a carbonyl group to an amine. wikipedia.org In the context of pyridine synthesis, this pathway is less direct for introducing an amino group onto the aromatic ring itself. However, related reductive processes can be employed. For instance, the reduction of a nitropyridine can yield an aminopyridine. A relevant example is the preparation of 2-chloro-3-aminopyridine from 2-chloro-3-nitropyridine. google.com This nitropyridine intermediate can be synthesized from 2-pyridone through nitration and subsequent chlorination. google.com

Nucleophilic Substitution for Amine Introduction

The introduction of an amine group onto a polychlorinated pyridine ring can be achieved via nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen facilitates the attack of nucleophiles, such as ammonia (B1221849) or amines, on the pyridine ring. wikipedia.orgresearchgate.net For example, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid can be synthesized from tetrachloropyridine formate (B1220265) or tetrachloropyridine carboxylic acid through an amination reaction. google.com While this produces a different isomer, the principle of nucleophilic substitution of a chlorine atom by an amino group is a fundamental strategy in this field. The reactivity of different positions on the polychlorinated pyridine towards nucleophilic attack can vary, allowing for some degree of regioselectivity. researchgate.net

No Green Chemistry Approaches Found for 2,4,5-Trichloropyridin-3-amine Synthesis

Extensive research has not revealed any specific studies or established methodologies concerning green chemistry approaches for the synthesis of this compound. While the principles of green chemistry are increasingly being applied to the synthesis of various amines and heterocyclic compounds, dedicated research focusing on environmentally benign methods for producing this compound appears to be limited or not publicly available.

Current literature and databases show methods for synthesizing related compounds, such as 2,3,5-trichloropyridine (B95902) and other pyridine derivatives. For instance, methods for preparing 2,3,5-trichloropyridine include the reaction of 2-chloropyridine (B119429) with a chlorinating agent or the cyclization of 2,4,4-trichloro-4-formyl-butyronitrile. google.comprepchem.comgoogle.comgoogle.com Additionally, general green chemistry strategies for amine synthesis often focus on the use of alternative solvents, catalysts, and energy sources to reduce environmental impact. rsc.orgmdpi.comkau.edu.sa Some of these strategies include:

Microwave-assisted synthesis: This technique can accelerate reaction rates and improve yields, often in the absence of traditional solvents. kau.edu.saresearchgate.net

Use of greener solvents: Research into replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids is ongoing for various amine syntheses. mdpi.comnih.govpatsnap.com

Catalytic approaches: The development of efficient and recyclable catalysts, including metal-based and organic catalysts, aims to improve atom economy and reduce waste. researchgate.netnih.gov

However, the application of these specific green chemistry principles to the synthesis of this compound has not been documented in the reviewed sources. Therefore, no detailed research findings or data tables on this specific topic can be provided at this time.

Chemical Reactivity and Derivatization of 2,4,5 Trichloropyridin 3 Amine

Reactivity of the Aminopyridine Core

The reactivity of the aminopyridine core of 2,4,5-trichloropyridin-3-amine is characterized by a balance between the electron-donating amino group and the electron-withdrawing effects of the pyridine (B92270) nitrogen and the three chlorine substituents.

Electrophilic Substitution on the Pyyridine Ring

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This deactivation is further intensified by the presence of three strongly electron-withdrawing chlorine atoms in this compound. While the amino group at the C-3 position is a powerful activating and ortho-, para-directing group, its influence may be insufficient to overcome the cumulative deactivating effects of the chlorine atoms and the ring nitrogen. byjus.comlibretexts.org

Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this compound are expected to be challenging and require harsh reaction conditions. uoanbar.edu.iqbyjus.com Under strongly acidic conditions, typically required for these reactions, the pyridine nitrogen would be protonated, further deactivating the ring. uoanbar.edu.iq In cases where substitution does occur, the directing effect of the amino group would favor substitution at the C-6 position, which is ortho to the amino group. However, due to the high deactivation of the ring, such reactions are not commonly reported for this specific compound.

Nucleophilic Substitution on the Pyridine Ring

The electron-deficient nature of the polychlorinated pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In general, for halopyridines, nucleophilic attack is favored at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. abertay.ac.uk In the case of 2,3,5-trichloropyridine (B95902), the reactivity of the chlorine atoms towards nucleophilic displacement is generally in the order of C-2 > C-5 > C-3. thieme-connect.com

For this compound, the chlorine atoms at the C-2, C-4, and C-5 positions are all potential sites for nucleophilic attack. The presence of the amino group at C-3 will electronically influence the relative reactivity of these positions. Nucleophiles such as amines and alkoxides can displace one or more of the chlorine atoms, depending on the reaction conditions. For instance, reactions with amines or alkoxides would be expected to substitute the chlorine atoms, with the exact position of substitution being dependent on the specific nucleophile and reaction conditions. nih.govorganic-chemistry.org

Transformations Involving the Amino Group

The amino group at the C-3 position is a key site for the derivatization of this compound, allowing for the introduction of a wide variety of functional groups through acylation, alkylation, and diazotization reactions.

Acylation and Alkylation Reactions

As a primary amine, the amino group of this compound is expected to readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. youtube.com This reaction is often used to protect the amino group or to introduce new functionalities. Similarly, alkylation of the amino group with alkyl halides is a feasible transformation, although over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts, can be a competing process. libretexts.orgyoutube.com The reactivity of the amino group in these reactions is a standard characteristic of primary amines. byjus.com

Table 1: Potential Acylation and Alkylation Reactions of this compound

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(2,4,5-trichloropyridin-3-yl)acetamide |

| Alkylation | Methyl iodide | N-methyl-2,4,5-trichloropyridin-3-amine |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt through reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgnumberanalytics.com Aromatic diazonium salts are versatile intermediates in organic synthesis as the diazonio group is an excellent leaving group (N₂) and can be replaced by a wide range of substituents. lkouniv.ac.in

Subsequent reactions of the diazonium salt of this compound could include:

Sandmeyer Reaction : Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts. organic-chemistry.org

Schiemann Reaction : Replacement with fluorine by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. organic-chemistry.org

Hydrolysis : Replacement with a hydroxyl group upon heating in an aqueous acidic solution.

Gomberg-Bachmann Reaction : Arylation by reaction with an aromatic compound.

These transformations provide a powerful synthetic route to a variety of 3-substituted-2,4,5-trichloropyridines. The stability of the diazonium salt is a critical factor, and reactions are typically carried out at low temperatures to prevent premature decomposition.

Reactivity of Chlorine Substituents

The three chlorine atoms on the pyridine ring are key to the reactivity of this compound, primarily through nucleophilic aromatic substitution reactions. As discussed in section 3.1.2, the electron-deficient nature of the ring facilitates the displacement of the chlorine atoms by various nucleophiles.

The relative reactivity of the chlorine atoms at the C-2, C-4, and C-5 positions is influenced by both electronic and steric factors. Generally, positions ortho and para to the ring nitrogen (C-2 and C-4) are more activated towards nucleophilic attack. abertay.ac.uk Therefore, the chlorine atoms at C-2 and C-4 are expected to be more readily substituted than the chlorine at C-5. The specific conditions and the nature of the nucleophile will determine the regioselectivity of the substitution. For example, a bulky nucleophile might preferentially attack the less sterically hindered position.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds. In the context of polychlorinated pyridines, the site of the coupling is highly dependent on the substitution pattern. For the related compound, 2,3,5-trichloropyridine, Suzuki-Miyaura coupling with arylboronic acids occurs selectively at the C2 position. researchgate.netmdpi.com This preferential reactivity is a known trend for 2-halopyridines. rsc.org

A study on the ligand-free Suzuki reaction of 2,3,5-trichloropyridine with various arylboronic acids in an aqueous medium demonstrated the efficient synthesis of 3,5-dichloro-2-arylpyridines. mdpi.com The reaction proceeds effectively using palladium acetate (B1210297) as the catalyst and sodium carbonate as the base, highlighting an environmentally conscious approach. researchgate.netmdpi.com

For this compound, the presence of the amino group at the C3 position is expected to influence the electronic properties of the ring and thus the reactivity of the adjacent chlorine atoms at C2 and C4. While direct studies on Suzuki reactions with this specific isomer are not widely documented in the searched literature, the general principles suggest that the C2 and C4 positions are the most likely sites for cross-coupling, due to the activation provided by the ring nitrogen. The electron-donating nature of the amino group at C3 might further modulate the reactivity of these positions.

Table 1: Representative Conditions for Suzuki Coupling of a Related Trichloropyridine

| Parameter | Condition |

|---|---|

| Substrate | 2,3,5-Trichloropyridine |

| Reagent | Phenylboronic acid |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent | Water/DMF mixture |

| Temperature | 60 °C |

| Product | 3,5-Dichloro-2-phenylpyridine |

Data sourced from a study on 2,3,5-trichloropyridine, which serves as a model for the reactivity of the trichloropyridine core. mdpi.com

Nucleophilic Displacement by Oxygen or Sulfur Nucleophiles

The electron-deficient nature of the polychlorinated pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Nucleophilic attack occurs most readily at the 2- and 4-positions of the pyridine ring, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. abertay.ac.uk

In this compound, the chlorine atoms at the C2 and C4 positions are activated towards displacement by nucleophiles. Therefore, reactions with oxygen nucleophiles (like alkoxides or hydroxides) or sulfur nucleophiles (like thiols or thiolates) are expected to proceed preferentially at these sites. cas.cn The chlorine at the C5 position is significantly less reactive towards SNAr.

The reaction of related polychlorinated pyridines with various nucleophiles is well-established. For instance, pentachloropyridine (B147404) can be selectively dechlorinated and substituted. google.com Similarly, 3,4,5,6-tetrachloropyridin-2-ol (B174922) readily undergoes nucleophilic substitution with amines, thiols, and alkoxides. These reactions are typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures to facilitate the displacement. While the amino group at C3 in this compound adds complexity, the fundamental reactivity pattern favoring substitution at positions 2 and 4 should hold, providing a pathway to novel di- and mono-chloro aminopyridine derivatives.

Table 2: General Reactivity for Nucleophilic Aromatic Substitution on Chloropyridines

| Nucleophile Type | Reactive Positions | Common Conditions |

|---|---|---|

| Oxygen (e.g., RO⁻, OH⁻) | C2, C4 | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature |

| Sulfur (e.g., RS⁻, HS⁻) | C2, C4 | Polar aprotic solvent, base |

| Nitrogen (e.g., RNH₂, NH₃) | C2, C4 | Often requires high temperature and pressure |

This table summarizes general principles of SNAr on chloropyridines. abertay.ac.uk

Redox Chemistry of the Compound

The redox chemistry of this compound is influenced by both the electron-deficient pyridine ring and the oxidizable amino group. Halogenated pyridines can undergo reduction reactions where a chlorine atom is removed. For example, 2,3,5-trichloropyridine can be prepared by the reductive dechlorination of pentachloropyridine or 2,3,5,6-tetrachloropyridine (B1294921) using metallic zinc in an alkaline solution. google.com This suggests that the chlorine atoms on the this compound ring could potentially be removed under similar reducing conditions.

Conversely, the amino group can be subject to oxidation. Primary aromatic amines can be oxidized to form nitroso or nitro derivatives using appropriate oxidizing agents. For the related isomer 2,3,5-trichloropyridin-4-amine (B189413), it is noted that the amino group can be oxidized by agents like potassium permanganate (B83412) or nitric acid. It is plausible that the amino group of this compound could undergo similar transformations, although the specific reaction conditions and products would need to be determined experimentally.

Spectroscopic Characterization and Structural Analysis of 2,4,5 Trichloropyridin 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Studies

¹H NMR: In the ¹H NMR spectrum of an aminopyridine, the chemical shifts of the aromatic protons are influenced by the electronic effects of both the amino group and the halogen substituents. The amino group generally acts as an electron-donating group, causing an upfield shift (to lower ppm values) of the ring protons, while the electron-withdrawing nature of the chlorine atoms would cause a downfield shift. For 2,4,5-Trichloropyridin-3-amine, a single proton signal would be expected for the hydrogen at the C6 position of the pyridine (B92270) ring. The protons of the amine group would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached substituents. In aminopyridines, the carbon atom attached to the amino group experiences a significant upfield shift. Conversely, carbons bonded to chlorine atoms would be deshielded. Studies on 4-aminopyridine (B3432731) have shown that protonation on the annular nitrogen atom can be studied using ¹³C NMR spectroscopy. nih.gov

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly useful for studying nitrogen-containing compounds. For aminopyridines, two distinct nitrogen signals are expected: one for the ring nitrogen and one for the amino group nitrogen. The chemical shift of the ring nitrogen is sensitive to the position of the amino group and other substituents. researchgate.net Studies have shown that protonation occurs predominantly on the ring nitrogen atom in aminopyridines. nih.gov Linear correlations have been observed between the amino substituent effects on the ¹⁵N chemical shifts of the ring nitrogen in aminopyridines and the corresponding ¹³C chemical shifts in aminobenzenes. researchgate.net This technique can also be used to study tautomerism in substituted pyridine N-oxides. scispace.com

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H (C6-H) | 7.5 - 8.5 | Singlet | The exact shift is dependent on solvent and concentration. |

| ¹H (NH₂) | 4.0 - 6.0 | Broad Singlet | Exchangeable with D₂O. |

| ¹³C (C2) | 140 - 150 | - | Influenced by adjacent nitrogen and chlorine. |

| ¹³C (C3) | 125 - 135 | - | Attached to the amino group. |

| ¹³C (C4) | 145 - 155 | - | Attached to a chlorine atom. |

| ¹³C (C5) | 115 - 125 | - | Attached to a chlorine atom. |

| ¹³C (C6) | 140 - 150 | - | - |

| ¹⁵N (Pyridine) | -50 to -100 | - | Relative to nitromethane. |

| ¹⁵N (Amine) | -300 to -320 | - | Relative to nitromethane. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The N-H bending vibration for a primary amine is typically observed between 1580 and 1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is found in the 1250-1335 cm⁻¹ range. orgchemboulder.com The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹. For related compounds like 2-amino-5-chloropyridine, N-H stretching vibrations have been assigned in the 3452-3550 cm⁻¹ region. core.ac.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectra of monosubstituted pyridines have been found to be similar to those of the corresponding monosubstituted benzenes. rsc.org For substituted pyridines, the position of the substituent on the ring influences the vibrational frequencies. njit.edu Theoretical calculations, such as those using Møller–Plesset perturbation theory, can be used to simulate Raman spectra for robust band assignment. acs.org

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |

| N-H (Amine) | Bending | 1580 - 1650 | IR |

| C=C, C=N (Aromatic Ring) | Stretching | 1400 - 1600 | IR, Raman |

| C-N (Aromatic Amine) | Stretching | 1250 - 1335 | IR |

| C-Cl | Stretching | < 800 | IR, Raman |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular mass and investigating the fragmentation patterns of a compound. For this compound (C₅H₃Cl₃N₂), the expected nominal molecular weight is approximately 196 g/mol . The high-resolution mass spectrum would provide the exact molecular formula.

The fragmentation pattern in the mass spectrum would be influenced by the presence of the chlorine and amine substituents. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic clusters for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic tool. Common fragmentation pathways for related chloropyridines involve the loss of a chlorine atom or the cleavage of the pyridine ring. For other substituted pyridines, fragmentation can involve the loss of the substituent or cleavage at linker groups.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not available, data from related compounds offer valuable insights.

For instance, the crystal structure of 2,3,5-trichloropyridine (B95902) has been reported, showing that the molecules are stacked in a layered structure. scientificlabs.co.ukchemicalbook.comresearchgate.net In the crystal structure of a related compound, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid complexed with caesium, the amine group participates in intramolecular N—H···Cl interactions and intermolecular N—H···N(pyridine) hydrogen bonds. nih.gov Similarly, in a silver(I) complex of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, the amino group is involved in hydrogen bonding with a water molecule of solvation. publish.csiro.au

Aminopyridine derivatives are also known to form coordination polymers. nih.govnih.govrsc.orgresearchgate.nettandfonline.com For example, 5-aminopyridine-2-carboxylic acid has been used as a ligand to construct coordination polymers with various metals. nih.gov The coordination in these structures often involves the pyridine nitrogen and other functional groups on the ligand.

Electronic Spectroscopy (UV-Vis) and Photochemical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the substituted pyridine ring. The presence of the amino group and chlorine atoms will influence the position and intensity of these absorption bands. For example, the formation of a charge-transfer complex between 2-chloropyridine (B119429) and iodine monochloride has been confirmed by the appearance of a new band in the UV-Vis spectrum. researchgate.net

Photochemical studies on related compounds, such as 2-chloropyrimidine, have shown that UV irradiation can lead to reactions like heterolytic or homolytic cleavage of the C-Cl bond, resulting in the formation of new products. nih.gov The study of the photodegradation of 2-chloropyridine in aqueous solution has identified several intermediate products, indicating complex reaction pathways. nih.gov These studies suggest that this compound could also undergo photochemical reactions upon exposure to UV light.

Computational and Theoretical Studies on 2,4,5 Trichloropyridin 3 Amine

Quantum Chemical Investigations

Quantum chemical methods are fundamental in understanding the intrinsic properties of 2,4,5-Trichloropyridin-3-amine at the molecular level. These computational techniques allow for the detailed examination of its structure, energy, and electronic characteristics.

Density Functional Theory (DFT) for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to study the geometric and electronic properties of molecules like this compound. DFT calculations can predict molecular structures, energetic properties, and chemical reactivity with a good balance of accuracy and computational cost. scispace.comaps.org

Theoretical studies using DFT can determine the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state. Furthermore, DFT is employed to understand the electronic structure by calculating properties such as the distribution of electron density, which is crucial for predicting how the molecule will interact with other chemical species. scispace.comnih.gov The energetic properties, including the total energy and the energies of molecular orbitals, offer insights into the molecule's stability and reactivity. researchgate.net

Ab Initio and Semi-Empirical Methods

In addition to DFT, other computational methods like ab initio and semi-empirical techniques are utilized for molecular modeling. Ab initio methods are based on first principles, solving the Schrödinger equation without experimental parameters, offering high accuracy. wikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation. wikipedia.org

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less intensive alternative by incorporating some experimental parameters into the calculations. wikipedia.orgsapub.org PM3, developed by J. J. P. Stewart, is based on the Neglect of Differential Diatomic Overlap (NDDO) approximation and uses a similar formalism to the AM1 method. wikipedia.org It is particularly useful for modeling larger molecular systems where ab initio or DFT methods would be computationally prohibitive. wikipedia.orgresearchgate.net These methods are valuable for initial structural optimizations and for studying trends in series of related compounds. sapub.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for understanding intermolecular interactions. uni-muenchen.deresearchgate.net It provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net The MEP is calculated based on the forces experienced by a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de

The resulting MEP map is typically color-coded, with red indicating regions of high negative potential (attractive to electrophiles) and blue representing areas of high positive potential (attractive to nucleophiles). researchgate.netajchem-a.com This visualization is crucial for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions such as hydrogen bonding. researchgate.netmdpi.com For a molecule like this compound, MEP analysis can identify the most likely sites for protonation and interaction with other polar molecules. uni-muenchen.de The analysis helps in understanding the molecule's reactivity and its potential role in larger molecular assemblies. researchgate.netnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The study of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic properties. ajchem-a.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated based on conceptual DFT. nih.govirjweb.com These indices provide quantitative measures of a molecule's reactivity.

| Reactivity Index | Formula | Description |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. It is the negative of electronegativity. irjweb.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. irjweb.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

These reactivity indices are instrumental in predicting the behavior of this compound in chemical reactions. irjweb.comwuxibiology.com

Conformational Analysis and Tautomerism Studies

Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Computational methods can be used to identify the most stable conformers by calculating their relative energies. conicet.gov.ar

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is another important aspect to consider for this molecule. unimelb.edu.au For this compound, potential tautomers could involve the migration of a proton from the amine group to the pyridine (B92270) nitrogen. Theoretical calculations can predict the relative stabilities of these tautomers, providing insight into which form is likely to predominate under different conditions. conicet.gov.arresearchgate.net Understanding the conformational landscape and tautomeric equilibria is crucial for a complete picture of the molecule's structure and reactivity. conicet.gov.ar

Simulation of Spectroscopic Parameters

Computational chemistry allows for the simulation of various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra. researchgate.net

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (1H and 13C) of the different nuclei in the molecule. acs.org These predictions are valuable for assigning signals in experimental NMR spectra and for confirming the proposed molecular structure.

IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated using methods like DFT. tum.de The simulated IR spectrum helps in the assignment of vibrational modes observed in the experimental spectrum, providing detailed information about the molecule's functional groups and bonding. researchgate.net

EPR (Electron Paramagnetic Resonance): For molecules with unpaired electrons (radicals or in certain excited states), EPR spectroscopy is a powerful characterization technique. Computational methods can simulate EPR parameters, such as g-tensors and hyperfine coupling constants, which are essential for interpreting the experimental EPR spectra and understanding the electronic structure of paramagnetic species. researchgate.net

These simulated spectra provide a powerful complement to experimental spectroscopic studies of this compound.

Investigation of Non-Covalent Interactions (e.g., halogen bonding, π-stacking, amino-π interactions)

The molecular architecture of this compound, featuring a pyridine ring substituted with three chlorine atoms and an amino group, suggests a rich landscape of potential non-covalent interactions that are crucial in its crystal packing and interactions with other molecules. These interactions are primarily governed by the electronic distribution within the molecule.

Halogen Bonding:

The presence of three chlorine atoms on the pyridine ring makes halogen bonding a significant potential interaction. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic (Lewis base) region on an adjacent molecule. unimi.it This electrophilic character arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the extension of the R-X covalent bond (where R is the pyridine ring and X is chlorine). unimi.it

In the case of this compound, the chlorine atoms can participate in halogen bonds with electron-rich sites, such as the nitrogen atom of the pyridine ring or the amino group of a neighboring molecule. The strength of these interactions is influenced by the electron-withdrawing nature of the pyridine ring, which can be further modulated by the presence of the amino group. Theoretical studies on related chloropyridines have shown that such interactions can be significant in determining crystal structures. acs.org For instance, research on [ZnCl2(3,4,5-trichloropyridine)2] has provided experimental evidence for Cl···Cl contacts, where an arene-bonded chlorine atom donates electron density to the σ-hole of a chlorido ligand on a neighboring complex. acs.org

Predicted Halogen Bonding Interactions in this compound:

| Interaction Type | Potential Donor | Potential Acceptor | Expected Significance |

|---|---|---|---|

| Cl···N (Pyridine) | C-Cl | Pyridine Nitrogen | High |

| Cl···N (Amino) | C-Cl | Amino Nitrogen | Moderate |

| Cl···Cl | C-Cl | C-Cl | Moderate |

π-Stacking Interactions:

The aromatic pyridine ring of this compound can participate in π-stacking interactions. These interactions involve the non-covalent association of aromatic rings. While a face-to-face "sandwich" arrangement is generally repulsive, staggered (parallel-displaced) or T-shaped (edge-to-face) geometries are typically energetically favorable. wikipedia.org The electron density of the pyridine ring in this compound is significantly influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group. This can lead to a quadrupole moment that favors specific π-stacking arrangements. Studies on aminopyridine derivatives have highlighted the importance of π-π interactions in their crystal packing. mdpi.com

Amino-π Interactions:

An amino-π interaction is a non-covalent interaction between an amino group and the face of a π-system. In the context of this compound, the amino group can act as a hydrogen bond donor, with its N-H bonds pointing towards the electron-rich π-cloud of a neighboring pyridine ring. Computational studies on coordination polymers containing aminopyridine ligands have identified and characterized such unusual NH2(amino)⋯π interactions, demonstrating their role in stabilizing the crystal structure. mdpi.com The geometry and strength of these interactions would depend on the relative orientation of the interacting molecules.

Molecular Electrostatic Potential (MEP) Insights:

The molecular electrostatic potential (MEP) is a valuable tool for predicting the sites of non-covalent interactions. The MEP maps the electrostatic potential onto the electron density surface of a molecule, with red regions indicating negative potential (electron-rich, nucleophilic) and blue regions indicating positive potential (electron-poor, electrophilic).

For this compound, an MEP analysis would likely reveal:

A region of significant negative potential around the pyridine nitrogen atom, making it a prime site for hydrogen bonding and halogen bonding acceptance.

Positive potential on the hydrogen atoms of the amino group, indicating their ability to act as hydrogen bond donors.

Positive σ-holes on the chlorine atoms, confirming their potential as halogen bond donors.

A complex potential distribution across the face of the pyridine ring, with regions of both positive and negative potential, influencing the preferred geometry of π-stacking and amino-π interactions.

Studies on substituted pyridines have demonstrated the utility of MEP in understanding their reactivity and biological activity. nih.gov For instance, the MEP map of 3-aminopyridine (B143674) shows a distinct region of negative potential around the ring nitrogen, which is a key factor in its interaction with other molecules. nih.gov The introduction of three chlorine atoms in this compound would significantly alter the MEP compared to simpler aminopyridines, likely enhancing the positive potential of the σ-holes on the chlorine atoms and modifying the potential of the π-system.

Summary of Predicted Non-Covalent Interactions and Their Energetics:

Based on the analysis of related systems, the following table summarizes the predicted non-covalent interactions for this compound and their anticipated relative strengths. The precise energetics would require specific DFT calculations for this molecule.

| Interaction | Description | Predicted Relative Strength | Supporting Evidence from Analogous Systems |

|---|---|---|---|

| Halogen Bonding (Cl···N) | Interaction between a chlorine atom's σ-hole and a nitrogen lone pair. | Strong | Observed in various chloropyridine crystal structures and supported by computational studies. acs.org |

| π-Stacking | Interaction between the aromatic pyridine rings (likely in a staggered or T-shaped geometry). | Moderate | Common in aromatic systems; influenced by substituents. wikipedia.org |

| Amino-π Interaction | Interaction between the amino group (N-H) and the π-face of a pyridine ring. | Moderate | Identified in coordination polymers with aminopyridine ligands. mdpi.com |

| Hydrogen Bonding (N-H···N) | Interaction between the amino group and a pyridine nitrogen. | Strong | A classic and strong interaction in nitrogen-containing heterocycles. |

Research Applications of 2,4,5 Trichloropyridin 3 Amine and Its Derivatives

Role as Versatile Intermediates in Organic Synthesis

Chlorinated aminopyridines are recognized as important intermediates in organic synthesis, primarily for constructing more complex molecular architectures. google.com Their utility stems from the ability of the chlorine and amine substituents to participate in various coupling and cyclization reactions.

Building Blocks for Complex Heterocycles and Fine Chemicals

The strategic placement of reactive groups on the pyridine (B92270) ring allows these compounds to serve as foundational skeletons for a variety of heterocyclic systems.

Quinoline (B57606) and Quinazoline Derivatives: Heterocyclic compounds like quinolines and quinazolines are significant targets in organic synthesis due to their presence in many biologically active molecules. cymitquimica.com Derivatives of trichloropyridin-amine, such as the isomer 2,4,6-trichloropyridin-3-amine (B1601043), are utilized as intermediates in the synthesis of these and other fine chemicals. cymitquimica.comlookchem.com The synthesis of quinoline derivatives, for example, can be achieved through various methods, including palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. nih.govscienceopen.com Similarly, quinazolines can be synthesized through methods like the reaction of 2-aminobenzylamine with aldehydes or via metal-catalyzed dehydrogenative coupling reactions. organic-chemistry.org The use of chlorinated pyridine precursors in these syntheses allows for the introduction of specific functionalities into the final heterocyclic product.

Precursors for Advanced Materials

The properties of halogenated organic compounds make them suitable precursors for specialized materials. The incorporation of fluorine, a related halogen, into pyridine structures has been shown to enhance the thermal stability and chemical resistance of polymers. For instance, 2,6-difluoropyridin-3-amine (B564758), a related di-halogenated aminopyridine, serves as a precursor for creating novel polymers and metal-organic frameworks (MOFs) with applications in catalysis and gas storage. Similarly, 3,4,5-trichloropyridine (B1364703) has been identified as a cationic polymerization initiator for use in coatings. biosynth.com This suggests the potential for 2,4,5-trichloropyridin-3-amine and its derivatives to be employed in the synthesis of functional materials where durability and specific electronic properties are desired.

Potential in Agrochemical Research

Pyridine-based compounds are a cornerstone of the agrochemical industry, forming the active core of numerous herbicides, insecticides, and fungicides. researchgate.net The versatility of intermediates like this compound and its isomers makes them valuable in the development of new crop protection agents. lookchem.comlookchem.com

Derivation of Herbicidal Leads

Many commercial herbicides are derived from a pyridine core. A prominent example of a related compound is Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid), a systemic herbicide used for controlling woody plants and broad-leaved weeds. wikipedia.orgnih.govvt.edu Picloram belongs to the pyridine family of herbicides and functions by mimicking plant growth hormones, leading to uncontrolled growth and eventual plant death. wikipedia.org The synthesis of Picloram and its analogues often involves intermediates derived from highly chlorinated pyridines, such as 3,4,5,6-tetrachloropyridine-2-carboxylic acid. google.com The structural relationship between these herbicidal agents and this compound highlights the potential of this class of compounds in discovering new herbicidal leads.

Synthesis of Pesticidal Agents

Chlorinated pyridine derivatives are crucial intermediates in the production of various pesticides. google.com The compound 2,3,5-trichloropyridine (B95902), for instance, is a key starting material for synthesizing insecticides. google.com Isomers such as 2,4,6-trichloropyridin-3-amine and 2,3,6-tetrachloropyridin-4-amine are explicitly used as intermediates for pesticides and other crop protection products. lookchem.comlookchem.com Research has demonstrated the synthesis of novel pyridine derivatives with insecticidal properties, for example, against pests like the cowpea aphid (Aphis craccivora). nih.gov Furthermore, studies on thienylpyridine derivatives have shown their potential as insecticidal agents. nih.gov These examples underscore the role of the trichloropyridin-amine scaffold as a building block for developing new and effective pesticidal agents.

Contributions to Pharmaceutical Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceutical agents. researchgate.net Halogenated aminopyridines serve as key intermediates in the synthesis of new drug candidates. lookchem.com

Compounds such as 2,4,6-trichloropyridin-3-amine and its isomer 2,3,6-tetrachloropyridin-4-amine are utilized in the synthesis of various pharmaceuticals. lookchem.comlookchem.com Research into related compounds has revealed significant biological activities. For example, the isomer 2,3,5-trichloropyridin-4-amine (B189413) is being investigated for potential antimicrobial and anticancer properties. Pyridine derivatives, in general, are known to exhibit a broad spectrum of biological effects, including antimicrobial, antiviral, and anticancer activities. researchgate.net

The introduction of halogens can significantly modify a molecule's properties, such as its ability to cross cell membranes and its metabolic stability. For instance, the related compound 2,6-difluoropyridin-3-amine is a key intermediate in developing CCR5 modulators for potential HIV treatment. Another related molecule, 3,4,5-trichloropyridine, has been studied as a potential PDE-5 inhibitor. biosynth.com These findings illustrate the importance of chlorinated and halogenated aminopyridines as starting points for the discovery and development of new therapeutic agents.

Future Perspectives and Emerging Research Avenues for 2,4,5 Trichloropyridin 3 Amine

Sustainable and Catalytic Synthesis Strategies

Traditional synthesis routes for halogenated pyridines often rely on harsh conditions and hazardous reagents. rasayanjournal.co.in The future of synthesizing 2,4,5-Trichloropyridin-3-amine is geared towards the adoption of green chemistry principles, which emphasize waste reduction, energy efficiency, and the use of safer substances. rasayanjournal.co.innih.gov

Emerging research is likely to focus on the development of catalytic systems that can achieve high selectivity and yield under milder conditions. While specific methods for this compound are still under development, general strategies for pyridine (B92270) synthesis offer a roadmap. nih.govresearchgate.net These include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various pyridine derivatives, offering a greener alternative to conventional heating. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product, minimizing waste and simplifying purification. rasayanjournal.co.innih.gov Designing an MCR for this compound would be a significant step forward.

Heterogeneous Catalysis: The use of reusable solid catalysts, such as metal-organic frameworks (MOFs) or functionalized silica, can simplify product isolation and reduce the environmental impact of the synthesis. researchgate.netresearchgate.net Research into catalysts like TiO2–SiO2 has shown promise in related heterocyclic syntheses. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability while often improving yield and purity.

The table below outlines potential sustainable synthesis strategies applicable to this compound, based on advancements in pyridine chemistry.

| Synthesis Strategy | Potential Advantages | Relevant Research Findings |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, higher yields, energy efficiency. nih.gov | Recognized as a green chemistry tool for synthesizing various heterocyclic compounds, including pyridines. nih.gov |

| One-Pot Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. nih.gov | Effective for creating molecular complexity and structural variety in a single, efficient step. researchgate.net |

| Heterogeneous Catalysis | Catalyst reusability, easier product purification, reduced metal leaching. researchgate.netresearchgate.net | Systems like Li–Al layered double hydroxides and various phosphate-based catalysts have been effective for other heterocycles. researchgate.net |

| Deep Eutectic Solvents (DES) | Use of biodegradable, low-toxicity solvents, potential for catalyst/solvent recycling. mdpi.com | Have been successfully used as alternative solvents in metal-catalyzed amine synthesis, eliminating the need for other ligands. mdpi.com |

Advanced Functionalization and Derivatization

The reactivity of this compound is largely dictated by its functional groups: the three chlorine atoms and the amine group. Future research will undoubtedly focus on selectively modifying these sites to generate a library of novel derivatives with tailored properties.

The chlorine atoms, particularly at the 2-position, are susceptible to nucleophilic aromatic substitution (SNAr), allowing for their replacement with a wide range of functionalities. researchgate.net Furthermore, the development of site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is a key research avenue. uni-rostock.deresearchgate.net This would enable the introduction of aryl, alkyl, and alkynyl groups, significantly expanding the molecular diversity.

The amine group can be readily derivatized through reactions such as acylation, sulfonylation, and diazotization followed by substitution, providing another handle for molecular modification. thermofisher.comlibretexts.org

The following table details potential derivatization reactions for creating new compounds from this compound.

| Reaction Type | Target Site | Potential Reagents | Resulting Functionality |

| Nucleophilic Aromatic Substitution (SNAr) | C-Cl bonds | Alkoxides, Thiolates, Amines | Ethers, Thioethers, Substituted Amines |

| Suzuki Cross-Coupling | C-Cl bonds | Aryl/Alkyl Boronic Acids/Esters | Biaryls, Alkyl-pyridines |

| Buchwald-Hartwig Amination | C-Cl bonds | Primary/Secondary Amines | N-Aryl/Heteroaryl Amines |

| Sonogashira Coupling | C-Cl bonds | Terminal Alkynes | Alkynyl-pyridines |

| Acylation | N-H bond (Amine) | Acyl Chlorides, Anhydrides | Amides |

| Sulfonylation | N-H bond (Amine) | Sulfonyl Chlorides | Sulfonamides |

Interdisciplinary Research with Materials Science and Nanotechnology

The unique electronic and structural features of this compound make it an attractive building block for advanced materials. bldpharm.com The pyridine nitrogen atom can coordinate with metal ions, making it a candidate for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, separation, and catalysis.

In polymer science, this compound could be incorporated as a monomer to create functional polymers. The chlorine atoms can serve as reactive sites for grafting or cross-linking, while the polar amine and pyridine groups could enhance properties like thermal stability, conductivity, or affinity for specific surfaces. Pyridine-containing polymers have been investigated for use in light-emitting devices and molecular wires. researchgate.net

In nanotechnology, derivatives of this compound could be used to functionalize nanoparticles, such as gold or quantum dots, to create targeted sensors or drug delivery systems. nano.gov The ability of pyridine derivatives to self-assemble on surfaces could be exploited to create ordered nanostructures. mdpi.com Dendrimers containing amine functional groups have been used for water remediation by chelating metal ions. mdpi.com

Development of High-Throughput Screening for Novel Reactivity

To accelerate the discovery of new reactions and applications for this compound, high-throughput screening (HTS) methodologies are essential. bmglabtech.com HTS allows for the rapid testing of thousands of different reaction conditions or compound interactions in parallel, drastically reducing the time required for optimization and discovery. bmglabtech.comyoutube.com

A hypothetical HTS workflow could involve:

Library Generation: Using combinatorial chemistry principles, a large library of potential catalysts, ligands, or reaction partners is assembled. balajipharmacy.ac.instanford.edu

Automated Reaction Setup: Robotic liquid handlers dispense this compound and the library components into multi-well plates. bmglabtech.com

Reaction and Analysis: The reactions are run under controlled conditions, and the outcomes (e.g., yield, selectivity, or the emergence of a specific property like fluorescence) are rapidly analyzed using techniques like mass spectrometry, chromatography, or spectroscopy. nih.govmpg.de

Data Processing: Sophisticated software and machine learning algorithms can be used to analyze the large datasets generated, identifying "hits" and discerning structure-activity relationships. rsc.org

This approach could be used to efficiently discover optimal catalysts for selective C-Cl bond functionalization or to screen libraries of derivatives for specific biological activities.

The table below outlines a conceptual HTS workflow for discovering novel reactivity.

| Stage | Description | Key Technologies |

| 1. Preparation | A library of diverse reactants (e.g., boronic acids, amines) and catalysts is prepared. This compound is prepared as a stock solution. bmglabtech.com | Combinatorial chemistry, automated synthesis. balajipharmacy.ac.in |

| 2. Reaction | Robotic systems dispense the substrate, reactants, and catalysts into 96- or 384-well plates. srmist.edu.in | Liquid handling robots, microplate readers. |

| 3. Screening | The reaction plates are incubated, and the products are analyzed for yield and structure. | LC-MS, GC-MS, fluorescence/CD spectroscopy. nih.govmpg.de |

| 4. Data Analysis | "Hits" (successful reactions) are identified, and the data is analyzed to find trends. | Cheminformatics, machine learning algorithms. rsc.org |

Application in Supramolecular Chemistry

Supramolecular chemistry, which studies chemical systems composed of multiple molecules held together by non-covalent interactions, is a particularly promising field for this compound. The molecule possesses key features for directed self-assembly:

Halogen Bonding: The electron-deficient regions on the chlorine atoms (σ-holes) can act as halogen bond donors, interacting with Lewis bases. researchgate.net

Hydrogen Bonding: The amine group can both donate and accept hydrogen bonds.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions.

The specific arrangement of these functional groups could be exploited to design and construct complex, well-defined supramolecular architectures such as helices, sheets, or porous frameworks. nih.govsioc-journal.cn The pyridine nitrogen is a known halogen bond acceptor, and the interplay between N···Cl halogen bonds and N-H···N or N-H···Cl hydrogen bonds could lead to novel and robust self-assembly motifs. nih.govsioc-journal.cn The choice of solvent can also play a crucial role in directing the self-assembly process toward a specific architecture. rsc.org

Research in this area could lead to the development of new "smart" materials whose properties can be tuned by external stimuli, crystalline materials with unique optical or electronic properties, and host-guest systems for molecular recognition and sensing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,5-Trichloropyridin-3-amine, and how can reaction parameters be optimized?

- Methodological Answer :

- Nucleophilic substitution : Start with a pyridine precursor (e.g., 2,4,5-trichloropyridine) and perform amination via NH₃ or protected amine sources under controlled temperature (80–120°C) in polar aprotic solvents (DMF, DMSO).

- Cross-coupling : Use Suzuki-Miyaura coupling (as in ) with boronic acid derivatives, employing Pd catalysts (e.g., Pd(PPh₃)₄) and bases (Na₂CO₃) in refluxing toluene/water biphasic systems .

- Optimization : Vary catalyst loading (0.5–5 mol%), solvent polarity, and reaction time. Monitor yields via HPLC or GC-MS. For example, achieved 70–85% yields for analogous 3-aminopyridines using Pd catalysis.

Q. How is this compound characterized structurally and assessed for purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify amine protons (δ 5.5–6.5 ppm, broad) and chlorine-substituted pyridine carbons (δ 140–160 ppm). Compare with dichloro analogs in .

- MS : Confirm molecular ion [M+H]⁺ at m/z 193.9 (C₅H₃Cl₃N₂).

- IR : Detect N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (650–800 cm⁻¹).

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

Q. What safety protocols are critical when handling chlorinated pyridin-amines?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis.

- Disposal : Neutralize with dilute NaOH (10%) before incineration, following EPA guidelines. Reference ’s GHS protocols for analogous chlorinated amines (e.g., P233, P280 precautions) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4,5-trichloro substitution influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric hindrance : The 2- and 6-positions (relative to the amine) may hinder transmetalation in Suzuki reactions. Compare with ’s 3,5-dichloro analog, where Cl substituents reduce coupling efficiency by 15–20% .

- Electronic effects : Chlorine’s electron-withdrawing nature deactivates the pyridine ring, requiring stronger bases (e.g., K₃PO₄) or microwave-assisted heating (100–150°C) to activate coupling partners.

Q. How can computational chemistry predict regioselectivity in functionalizing this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to map electrostatic potentials (ESP) and identify electron-deficient carbons. For example, the 4-Cl position may show higher electrophilicity, favoring nucleophilic attack.

- Hammett parameters : Correlate σ values of substituents (Cl: σₚ = +0.23) to predict reaction rates. Compare with fluorinated analogs in , where F substituents (σₚ = +0.06) yield slower kinetics .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of halogenated pyridin-amines?

- Methodological Answer :

- Reproducibility studies : Synthesize the compound using protocols from independent sources (e.g., vs. 22) and characterize rigorously.

- Data triangulation : Cross-validate DSC-measured melting points with XRD (crystallinity) and TGA (decomposition profiles). For instance, reports mp 53–57°C for a trifluoromethyl analog, highlighting substituent-dependent variations .

- Statistical analysis : Apply ANOVA to compare datasets and identify outliers (e.g., ±5°C deviation due to polymorphic forms).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.